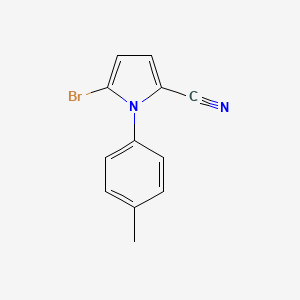

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2/c1-9-2-4-10(5-3-9)15-11(8-14)6-7-12(15)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZJKRTWAWJZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=C2Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1 P Tolyl 1h Pyrrole 2 Carbonitrile and Analogous Systems

Multi-step Total Synthesis Approaches

Multi-step synthesis provides a rational and controllable pathway to complex molecules by assembling the target structure in a stepwise fashion. This approach allows for the purification of intermediates and the precise introduction of functional groups at specific stages.

Strategic Disconnections and Precursor Derivatization

Retrosynthetic analysis of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile reveals several key bonds that can be strategically disconnected to identify plausible starting materials. The primary disconnections are:

C5-Br Bond: Suggests a late-stage electrophilic bromination of a 1-(p-tolyl)-1H-pyrrole-2-carbonitrile precursor.

C2-CN Bond: Points towards the introduction of a nitrile group, potentially from an aldehyde (via condensation with hydroxylamine (B1172632) followed by dehydration) or a carboxylic acid derivative.

N1-Aryl Bond: This disconnection leads to two main strategies: formation of the pyrrole (B145914) ring using p-toluidine (B81030) as the nitrogen source, or a post-cyclization N-arylation reaction on a pre-formed NH-pyrrole.

Pyrrole Ring Bonds: Breaking down the heterocyclic core itself typically leads to acyclic 1,4-dicarbonyl compounds or their synthetic equivalents, which are common precursors for pyrrole synthesis. journals.co.za

Based on these disconnections, a common synthetic strategy would involve the initial construction of a core pyrrole ring, followed by sequential functionalization. For instance, a plausible forward synthesis could begin with the formation of a 2-substituted pyrrole, followed by N-arylation and finally, regioselective bromination.

Formation of the Pyrrole Nucleus with Directed Functionalization

The construction of the pyrrole core is the cornerstone of the synthesis. Various classical and modern methods can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern.

The Paal-Knorr reaction is one of the most common and reliable methods for synthesizing N-substituted pyrroles. journals.co.za This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine, to directly install the desired N-aryl group during the ring-forming step. orientjchem.orgorientjchem.org A variety of catalysts, including protic acids, Lewis acids, and solid supports, can facilitate this conversion under mild conditions. journals.co.za

Another prominent method is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone with a β-ketoester and an amine. orientjchem.orgresearchgate.net This multicomponent approach allows for the assembly of highly substituted pyrroles from simple, readily available precursors.

The table below summarizes key features of these ring-closing strategies.

| Synthesis Method | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (p-toluidine) | Direct N-substitution, High atom economy, Wide range of catalysts available. journals.co.zaorientjchem.org |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Amine | Convergent, Builds highly functionalized pyrroles, Good for structural diversity. orientjchem.orgresearchgate.net |

Once the pyrrole nucleus is established, subsequent functionalization is required to introduce the bromo and cyano groups.

Halogenation: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. Bromination typically occurs at the α-positions (C2 and C5). For a precursor such as 1-(p-tolyl)-1H-pyrrole-2-carbonitrile, the C5 position is activated and sterically accessible, making regioselective bromination feasible. Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used. A method for the bromination of a related 7-azaindole (B17877) system involves the slow addition of bromine to generate the 5-bromo derivative. google.com

Nitrile Group Introduction: The nitrile group can be introduced at various stages. If not incorporated during the initial ring formation, it can be installed from other functional groups. For example, a formyl group at the C2 position can be converted to a nitrile via an oxime intermediate followed by dehydration. Alternatively, methods for synthesizing cyanopyrroles from α-hydroxyketones and oxoacetonitriles have been developed, showcasing direct routes to this functionality. nih.gov

As mentioned, the p-tolyl group can be incorporated during the Paal-Knorr synthesis. journals.co.za However, an alternative strategy involves the N-arylation of a pre-formed NH-pyrrole, such as 5-bromo-1H-pyrrole-2-carbonitrile. This approach is advantageous if the starting NH-pyrrole is more readily accessible.

Modern cross-coupling reactions are highly effective for this transformation. Copper-catalyzed N-arylation (Ullmann condensation) is a classic method. More recent developments include highly efficient copper-diamine catalyzed systems that work well for coupling aryl iodides or bromides with various nitrogen heterocycles, including pyrroles, under relatively mild conditions. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful and general route to N-aryl heterocycles. orientjchem.org

One-Pot and Multicomponent Reaction Protocols

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in organic synthesis. orientjchem.org MCRs combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all starting materials. bohrium.com

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. researchgate.netresearchgate.net For a target like this compound, a hypothetical MCR could involve the reaction of p-toluidine, a 1,4-dicarbonyl equivalent, and a cyanide source. tandfonline.com The development of such protocols often provides rapid access to libraries of structurally diverse pyrroles for biological screening. rsc.org For example, a three-component reaction between primary amines, dialkyl acetylenedicarboxylates, and arylglyoxals has been reported to produce functionalized pyrroles in good yields. researchgate.net Another approach describes a four-component reaction involving two different primary amines, diketene, and nitrostyrene (B7858105) to yield highly functionalized pyrrole-3-carboxamide derivatives. organic-chemistry.org

The following table outlines examples of multicomponent strategies for pyrrole synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Three-Component | Primary amines, Alkyl propiolate, Diethyl oxalate | Water, 70°C, Catalyst-free | Polysubstituted pyrroles. orientjchem.org |

| Three-Component | α-Hydroxyketones, Oxoacetonitriles, Primary amines | Acetic acid, EtOH, 70°C | N-substituted 3-cyanopyrroles. nih.gov |

| Four-Component | Two primary amines, Diketene, Nitrostyrene | Neutral, Catalyst-free | Pyrrole-3-carboxamide derivatives. organic-chemistry.org |

These convergent strategies highlight the potential for developing highly efficient, atom-economical routes to complex pyrrole systems, including the title compound. thieme-connect.com

Cascade and Tandem Reactions for Streamlined Synthesis

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of complex molecules from simple precursors in a single operation without isolating intermediates. nih.gov This approach significantly enhances synthetic efficiency by reducing the number of purification steps, solvent usage, and waste generation. For the synthesis of polysubstituted pyrroles, cascade reactions can orchestrate a sequence of bond-forming events to rapidly construct the heterocyclic core.

One such strategy involves the cascade condensation/cyclization/aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds. rsc.org While this builds upon a pre-existing pyrrole, the principle of a multi-step, one-pot transformation is central. A more foundational approach is the cascade synthesis starting from nitroarenes. A heterogeneous cobalt catalyst can facilitate the reduction of a nitroarene to the corresponding aniline (B41778), which then undergoes an in situ Paal-Knorr condensation with a 1,4-dicarbonyl compound to yield the N-aryl pyrrole. nih.gov This method is notable for its use of benign reductants like dihydrogen or formic acid and its applicability to a wide range of functionalized substrates, demonstrating a robust pathway to N-aryl pyrroles analogous to the 1-(p-tolyl) moiety of the target compound. nih.gov

Another elegant cascade approach involves a Pd(II)-catalyzed oxidative reaction of N-homoallylicamines with arylboronic acids. This process proceeds through a sequence of C-C and C-N bond formations via oxidative arylation of the alkene, followed by an intramolecular aza-Wacker cyclization to furnish the pyrrole ring. organic-chemistry.org Such methods showcase the ability of cascade reactions to build molecular complexity efficiently, providing a modular route to diverse pyrrole structures.

Exploitation of α-Hydroxyketones and Oxoacetonitriles in Pyrrole Construction

A highly effective and concise multicomponent strategy for synthesizing pyrrole frameworks analogous to this compound involves the reaction between α-hydroxyketones, oxoacetonitriles, and anilines. mdpi.comnih.gov This three-component reaction provides a direct and modular route to highly substituted pyrrole-3-carbonitriles.

In a typical procedure, an α-hydroxyketone, such as 2-hydroxy-1-(p-tolyl)ethan-1-one, is reacted with an oxoacetonitrile (e.g., 3-oxobutanenitrile) and an aniline in the presence of an acid catalyst like acetic acid. mdpi.com The reaction, usually heated in a solvent like ethanol, proceeds to furnish the N-substituted 2,5-disubstituted pyrrole-3-carbonitrile framework. The use of 2-hydroxy-1-(p-tolyl)ethan-1-one directly installs the desired p-tolyl group at the 5-position of the pyrrole ring. This methodology has been successfully applied to the synthesis of several pyrrole-based drug candidates. mdpi.comresearchgate.net The versatility of this approach allows for the creation of diverse libraries of pyrrole compounds by simply varying the three starting components. ntu.edu.sg

| α-Hydroxyketone | Oxoacetonitrile | Aniline | Product | Yield (%) |

| 1-(4-chlorophenyl)-2-hydroxyethan-1-one | 3-oxobutanenitrile | 4-chloroaniline | 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 64 |

| 2-hydroxy-1-(p-tolyl)ethan-1-one | 3-oxobutanenitrile | 4-fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60 |

This table presents examples of pyrrole-3-carbonitriles synthesized via a three-component reaction, demonstrating the modularity of the method. Data sourced from mdpi.com.

Ring-Opening and Cyclization Sequences (e.g., Nitroepoxides)

Ring-opening and cyclization sequences provide a unique pathway to pyrrole synthesis by leveraging the reactivity of strained ring systems. A notable example is the multicomponent synthesis of N-substituted 2-amino-3-cyano pyrroles from α-nitroepoxides, amines, and malononitrile (B47326). rsc.org This method operates under mild, transition-metal-free conditions and involves the formation of three new bonds in a one-pot process. rsc.org

The proposed mechanism begins with the nucleophilic ring-opening of the α-nitroepoxide by an amine, which leads to the formation of an α-amino ketone intermediate with the concurrent loss of HNO₂. nih.gov This intermediate then participates in subsequent condensation and cyclization steps with malononitrile to construct the fully substituted pyrrole ring. The reaction proceeds well for a wide variety of nitroepoxides and amines, showcasing its broad substrate scope. rsc.org While this specific method yields 2-amino-3-cyano pyrroles, the underlying principle of using a ring-opening event to generate a key intermediate for pyrrole construction is a powerful synthetic strategy. Other domino reactions involving ring-opening have also been developed, such as a 1,3-dipolar cycloaddition followed by ring-opening and cleavage to yield trisubstituted pyrroles. rsc.org

Catalytic Methodologies in Pyrrole-2-carbonitrile (B156044) Synthesis

Catalysis is paramount in modern organic synthesis, offering pathways to desired molecules with enhanced speed, selectivity, and sustainability. The synthesis of pyrrole-2-carbonitriles and related structures benefits immensely from various catalytic approaches.

Role of Acid Catalysis and Base Catalysis

Acid and base catalysis are fundamental to many classical and modern pyrrole syntheses. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a prime example where catalysis is crucial. uctm.edu The reaction is typically promoted by Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids. mdpi.com The acid catalyst activates a carbonyl group towards nucleophilic attack by the amine, facilitates the formation of a hemiaminal, and promotes the subsequent cyclization and dehydration steps to yield the aromatic pyrrole ring. uctm.edu

Lewis acids like iron(III) chloride have proven to be efficient and economical catalysts for the Clauson-Kaas reaction (a variation of the Paal-Knorr synthesis using a furan (B31954) derivative as the 1,4-dicarbonyl surrogate), particularly in greener solvents like water. beilstein-journals.org Furthermore, solid acid catalysts, such as alumina (B75360), which possesses both acidic and basic sites, can effectively catalyze the Paal-Knorr reaction under solvent-free conditions. mdpi.com The Brønsted acid sites on the alumina surface are thought to efficiently catalyze the condensation and dehydration processes. mdpi.com Base catalysis is also employed, for instance, in cyclization reactions of N-propargylamines to form the pyrrole core. organic-chemistry.org

Transition Metal-Free Catalysis in Pyrrole Formation

While transition metals are powerful catalysts, concerns about their cost, toxicity, and removal from final products have spurred the development of transition-metal-free alternatives. nih.gov These methods often rely on the use of organocatalysts, main-group reagents, or simply thermal promotion.

Iodine has emerged as a versatile and inexpensive catalyst for pyrrole synthesis. It can mediate cascade reactions, such as the condensation-cyclization of aryl methyl ketones and anilines to form 1,2,4-triarylpyrroles, where it is proposed to act as a Lewis acid and a mild oxidant. nih.gov Another metal-free approach involves the cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by a simple base like sodium hydroxide (B78521) (NaOH), affording polysubstituted pyrroles in excellent yields. rsc.org The high efficiency, operational simplicity, and atom economy make such methods highly attractive. rsc.org Additionally, one-pot syntheses of substituted pyrroles have been developed from chromones and phenacyl azides under metal-free conditions, employing an aza-Wittig reaction. researchgate.net These examples highlight a clear trend towards more sustainable and cost-effective catalytic systems that avoid the use of transition metals. nih.gov

Advancements in Green Chemistry Approaches for Pyrrole Synthesis utilizing Ionic Liquids

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Ionic liquids (ILs) have gained significant attention as green solvents and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and recyclability. researchgate.netyoutube.com

In pyrrole synthesis, ionic liquids can serve as both the reaction medium and the catalyst. For instance, the ionic liquid [HMIM]HSO₄ has been shown to be an efficient catalyst for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, often accelerated by ultrasound irradiation at room temperature. researchgate.net This approach offers good yields, short reaction times, and the potential to recycle the catalytic system. researchgate.net The use of ionic liquids like [Bmim][PF₆] or [Bmim][BF₄] also allows for highly regioselective N-substitution of the pyrrole ring. organic-chemistry.org These methodologies, which can replace hazardous and volatile organic solvents, align with the goals of green and sustainable synthesis. researcher.life The combination of ionic liquids with other green techniques, such as microwave irradiation, can further enhance reaction efficiency and reduce environmental impact. researchgate.net

Directed Functionalization and Post-Synthetic Modification

The inherent reactivity of the pyrrole ring, influenced by its substituents, allows for a range of post-synthetic modifications. The electron-donating nature of the nitrogen-bound p-tolyl group and the electron-withdrawing nature of the nitrile group at the C2 position play crucial roles in directing the regioselectivity of further functionalization.

The introduction of a bromine atom at a specific position on the pyrrole ring is a critical step in the synthesis of this compound and is fundamental for subsequent cross-coupling reactions. Electrophilic bromination of pyrroles bearing an electron-withdrawing group at the C2 position, such as a nitrile, generally directs substitution to the C4 and C5 positions. The N-substituent can further influence this regioselectivity.

In the case of 1-(p-tolyl)-1H-pyrrole-2-carbonitrile, the p-tolyl group at the N1 position and the nitrile at the C2 position cooperatively direct electrophilic attack to the C5 position. This is due to the combination of the activating effect of the N-aryl group and the deactivating, meta-directing (relative to the C2 position) nature of the nitrile group, which makes the C5 position the most electron-rich and sterically accessible site for electrophilic substitution.

A variety of brominating agents can be employed to achieve this transformation, with the choice of reagent and reaction conditions influencing the yield and selectivity of the desired 5-bromo product. Highly regioselective brominations have been accomplished using reagents like N-bromosuccinimide (NBS) under mild conditions. researchgate.net Substrate-controlled regioselective bromination using tetrabutylammonium (B224687) tribromide (TBATB) has also been shown to be effective in yielding 5-brominated species in related pyrrole systems. researchgate.net

Table 1: Regioselective Bromination of 1-(p-tolyl)-1H-pyrrole-2-carbonitrile

| Brominating Agent | Solvent | Temperature (°C) | Major Product |

| N-Bromosuccinimide (NBS) | THF | 0 to rt | This compound |

| Tetrabutylammonium tribromide (TBATB) | CH₂Cl₂ | rt | This compound |

| Bromine (Br₂) | Acetic Acid | rt | Mixture of 4- and 5-bromo isomers |

Note: The data in this table is illustrative and based on general principles of pyrrole chemistry.

The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of this compound. researchgate.net These transformations allow for the introduction of diverse chemical moieties, enabling the synthesis of a broad library of derivatives.

Common transformations of the nitrile group include hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration. For instance, the resulting carboxylic acid can be used in amide coupling reactions, the amine can undergo acylation or alkylation, and the ketone can be a site for further carbon-carbon bond formation.

The choice of reagents and reaction conditions is critical for achieving the desired transformation without affecting the bromine substituent or the pyrrole ring.

Table 2: Representative Transformations of the Nitrile Group in this compound

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ (aq), heat | 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carboxylic acid |

| Reduction | LiAlH₄, THF; then H₂O | (5-Bromo-1-(p-tolyl)-1H-pyrrol-2-yl)methanamine |

| Grignard Reaction | PhMgBr, Et₂O; then H₃O⁺ | (5-Bromo-1-(p-tolyl)-1H-pyrrol-2-yl)(phenyl)methanone |

| Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(5-Bromo-1-(p-tolyl)-1H-pyrrol-2-yl)-1H-tetrazole |

Note: The data in this table is illustrative and based on established chemical transformations of the nitrile group.

Reactivity and Mechanistic Investigations of 5 Bromo 1 P Tolyl 1h Pyrrole 2 Carbonitrile Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core

While pyrroles are characteristically reactive toward electrophiles, the electron-deficient nature of the 5-bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile ring renders it substantially less reactive than unsubstituted pyrrole. Electrophilic aromatic substitution (SEAr) reactions, therefore, necessitate more forcing conditions to overcome the deactivating effects of the bromo and cyano substituents. The regioselectivity of these reactions is governed by the directing influence of the existing groups. The C2 and C5 positions are occupied, leaving the C3 and C4 positions as potential sites for substitution. The 2-carbonitrile group, a meta-director in benzene (B151609) chemistry, strongly deactivates the adjacent C3 position and directs incoming electrophiles to the C4 position. The 5-bromo group similarly deactivates the ring and directs substitution to the C3 and C4 positions. Consequently, electrophilic attack is overwhelmingly directed to the C4 position, the site least deactivated by the combined electronic effects.

Nitration and sulfonation are canonical electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring. For the highly deactivated this compound substrate, these reactions are expected to be challenging and require potent reagent systems, such as fuming nitric acid in concentrated sulfuric acid for nitration, or concentrated sulfuric acid (oleum) for sulfonation.

The mechanism proceeds via the generation of a strong electrophile (the nitronium ion, NO₂⁺, or sulfur trioxide, SO₃) which is then attacked by the π-electron system of the pyrrole ring. This attack, being the rate-determining step, leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is lowest when the electrophile adds to the C3 position due to the proximity of the electron-withdrawing cyano group. Attack at the C4 position results in a more stable intermediate, ultimately leading to the formation of the 4-substituted product after deprotonation restores the aromaticity of the ring. Research on similarly deactivated heterocyclic systems confirms that substitution occurs at the position electronically analogous to the C4 position of the pyrrole ring.

| Reaction | Substrate Analogue | Reagents & Conditions | Major Product | Approx. Yield |

|---|---|---|---|---|

| Nitration | Methyl 5-bromo-1H-pyrrole-2-carboxylate | HNO₃, Ac₂O, 0 °C | Methyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate | 75% |

| Sulfonation | 1-Phenylpyrrole-2-carbonitrile | SO₃·Pyridine, 100 °C | 1-Phenyl-4-sulfopyrrole-2-carbonitrile | Moderate |

Formylation and acylation introduce formyl (-CHO) and acyl (-COR) groups onto the pyrrole ring. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds and is applicable to moderately deactivated pyrroles. chemistrysteps.comijpcbs.com The Houben-Hoesch reaction, which typically involves the acylation of electron-rich phenols and phenol (B47542) ethers with nitriles, is generally not employed for pyrrole systems like the one .

The Vilsmeier-Haack reaction mechanism involves two main stages. chemistrysteps.com First, the Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This reagent is a moderately strong electrophile. In the second stage, the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. chemistrysteps.com Consistent with nitration and sulfonation, this attack occurs preferentially at the C4 position to avoid forming a less stable cationic intermediate. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. chemistrysteps.com Steric hindrance from the N-(p-tolyl) group may further disfavor substitution at the C3 position. Studies on 1,2,5-trisubstituted pyrroles have shown that formylation, when possible, occurs at the available C3 or C4 positions, with electronic factors being the primary determinant of regioselectivity. tandfonline.comcdnsciencepub.com

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-(p-tolyl)-pyrrole | POCl₃, DMF | 0 °C to RT | 1-(p-tolyl)-pyrrole-2-carboxaldehyde | 85% |

| 2,5-Dimethyl-1-phenylpyrrole | POCl₃, DMF | RT, 4h | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde | 90% |

Nucleophilic Reactivity and Substitution Pathways

The same electronic factors that hinder electrophilic substitution—namely the potent electron-withdrawing nature of the cyano and bromo groups—concurrently activate the pyrrole ring for nucleophilic attack. These reactions provide critical pathways for further functionalization of the this compound scaffold.

The bromine atom at the C5 position is susceptible to displacement by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable because the pyrrole ring is sufficiently electron-poor, and the key intermediate can be stabilized by the adjacent 2-carbonitrile group.

The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing cyano group, which provides the necessary stabilization for the reaction to proceed. In the second, faster step, the bromide ion is expelled as the leaving group, and the aromaticity of the pyrrole ring is restored. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, reflecting the electronegativity and the rate-determining nature of the nucleophilic attack rather than C-X bond cleavage. masterorganicchemistry.com However, the strong activation provided by the ortho-cyano group enables substitution of the less reactive bromine.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | Sodium methoxide | Methanol, Reflux | 2-Methoxy-5-nitropyridine | 95% |

| 4-Bromo-3-nitrobenzonitrile | Piperidine | Ethanol, 80 °C | 4-(Piperidin-1-yl)-3-nitrobenzonitrile | 88% |

| 5-Bromo-2-cyanothiophene | Sodium thiophenolate | DMF, 100 °C | 5-(Phenylthio)-2-cyanothiophene | 78% |

The carbonitrile group is not merely an activating and directing group; it is also a versatile functional handle that can participate directly in a variety of reaction pathways. These transformations allow for the conversion of the nitrile into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or, with careful control of conditions, to a primary amide.

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Intramolecular Cyclization: If a suitable nucleophilic group is introduced at the C3 position of the pyrrole ring, it can undergo an intramolecular reaction with the C2-nitrile. For example, a hydroxyl or amino group at C3 could attack the electrophilic carbon of the nitrile to form a new fused heterocyclic ring system, a strategy often employed in the synthesis of complex molecules. mdpi.comrsc.org

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Basic Hydrolysis (Partial) | H₂O₂, NaOH | Primary Amide (-CONH₂) |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Aminomethyl (-CH₂NH₂) |

| Cyclization (Hypothetical) | Introduction of -OH at C3, then Base | Fused Pyrrolo[2,3-d]oxazole ring |

A more contemporary approach to functionalizing electron-deficient aromatic systems is the Nucleophilic Substitution of Hydrogen (SNH). acs.orgrsc.org This class of reactions allows for the direct replacement of a C-H bond with a nucleophile, avoiding the need for a pre-installed leaving group. The this compound ring is sufficiently electron-deficient to be a candidate for SNH reactions at the C3 and C4 positions.

The general mechanism for SNH involves the addition of a nucleophile to the electron-deficient ring to form a σH adduct. rsc.org Unlike in SNAr, the departing group is a hydride ion (H⁻), which is a very poor leaving group. Therefore, the reaction requires an external oxidizing agent (e.g., KMnO₄, DDQ) or specific reaction conditions to facilitate the departure of the hydride and restore aromaticity. rsc.org A prominent subclass of SNH is the Vicarious Nucleophilic Substitution (VNS), where the nucleophile bears a leaving group on the α-carbon. In the VNS mechanism, after the initial nucleophilic addition, a base eliminates the leaving group along with a proton from the ring, leading to the net substitution of a hydrogen atom. researchgate.net These methods provide powerful, direct routes to C-C and C-heteroatom bond formation on electron-poor pyrroles.

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Nitrobenzene | Acetone (B3395972) enolate (from acetone + KOH) | DMSO, RT, then oxidant (KMnO₄) | 1-(4-Nitrophenyl)acetone |

| 4-Chloro-nitrobenzene (VNS) | Chloromethyl phenyl sulfone, KOH | DMSO, RT | 4-Chloro-1-nitro-2-(phenylsulfonylmethyl)benzene |

Cross-Coupling Reactions and Transition Metal Catalysis

The presence of a bromine atom at the C5 position of the pyrrole ring makes this compound an ideal substrate for a variety of cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the introduction of diverse functionalities.

Palladium catalysis stands as a cornerstone in the functionalization of halogenated pyrroles. The Suzuki-Miyaura, Heck, and Sonogashira couplings are among the most powerful and widely utilized palladium-catalyzed reactions for this purpose.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the brominated pyrrole and an organoboron compound, typically a boronic acid or ester. nih.govrsc.orgmdpi.com This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups. rsc.orgmdpi.com For instance, the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate, yields the corresponding 5-aryl-1-(p-tolyl)-1H-pyrrole-2-carbonitriles in good to excellent yields. nih.govresearchgate.netscilit.com

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 78 |

The Heck reaction provides a method for the arylation or vinylation of the pyrrole ring by coupling it with an alkene. organic-chemistry.orgresearchgate.netmdpi.com This reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or butyl acrylate, under Heck conditions, leads to the formation of 5-vinyl or 5-aryl substituted pyrroles.

The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties onto the pyrrole scaffold. wikipedia.orglibretexts.org This reaction involves the coupling of the brominated pyrrole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgrsc.orgresearchgate.net This methodology has been successfully applied to synthesize 5-alkynyl-1-(p-tolyl)-1H-pyrrole-2-carbonitriles, which are valuable intermediates for further transformations. nih.gov

While palladium catalysis is predominant, other late transition metals have also been employed to effect unique transformations on pyrrole derivatives.

Rhodium and Ruthenium: These metals are often used in catalytic C-H activation and annulation reactions. organic-chemistry.org For instance, rhodium(III) catalysts can mediate the coupling of N-arylpyrroles with alkynes to form more complex fused systems. Ruthenium catalysts have been utilized in ring-closing metathesis reactions to construct pyrrole-containing macrocycles. organic-chemistry.org

Gold: Gold catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles through various cascade reactions. organic-chemistry.orgnih.gov Gold(I) complexes can activate alkynes towards nucleophilic attack, enabling the construction of the pyrrole ring from acyclic precursors. organic-chemistry.orgnih.govnih.gov

Recent advancements in transition metal catalysis have led to the development of C-H activation and direct arylation strategies, which offer a more atom-economical approach to functionalizing pyrroles by avoiding the pre-functionalization step of introducing a halogen. nih.gov

Direct arylation of 1-(p-tolyl)-1H-pyrrole-2-carbonitrile at the C5 position can be achieved using palladium catalysts in the presence of an appropriate oxidant and a directing group, if necessary. nih.gov This approach allows for the direct formation of a C-C bond between the pyrrole and an aryl halide, offering a greener alternative to traditional cross-coupling methods.

Annulation Reactions for Fused Heterocyclic Systems

The pyrrole ring of this compound and its derivatives serves as a versatile platform for the construction of fused heterocyclic systems. These annulation reactions lead to the formation of bicyclic and polycyclic structures with significant biological and material science applications.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds due to their structural similarity to purines, which are fundamental components of nucleic acids. srce.hrnih.govnih.govresearchgate.net This structural analogy imparts them with a wide range of biological activities. nih.govnih.govresearchgate.net

The synthesis of pyrrolo[2,3-d]pyrimidines often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole core. srce.hrresearchgate.netscielo.org.mxmdpi.com A common strategy involves the reaction of a 2-amino-3-cyanopyrrole derivative with a one-carbon synthon like formamide (B127407) or formic acid. srce.hrresearchgate.net For example, the bromine at the C5 position of this compound can be first converted to an amino group, followed by reaction with formamide to yield the corresponding pyrrolo[2,3-d]pyrimidine.

| Pyrrole Precursor | Reagent | Fused Product |

|---|---|---|

| 2-Amino-3-cyanopyrrole | Formamide | 4-Aminopyrrolo[2,3-d]pyrimidine |

| 2-Amino-3-ethoxycarbonylpyrrole | Urea | Pyrrolo[2,3-d]pyrimidine-2,4-dione |

| 2-Formyl-3-aminopyrrole | Guanidine (B92328) | 2-Aminopyrrolo[2,3-d]pyrimidine |

Beyond pyrimidines, the pyrrole nucleus can be fused with other five-membered heterocyclic rings such as triazoles, imidazoles, and pyrazoles. researchgate.net These fused systems are also of significant interest in medicinal chemistry.

The synthesis of these fused pyrroles often starts from appropriately functionalized pyrrole precursors. For instance, a 2,3-diaminopyrrole derivative can be reacted with nitrous acid to form a triazolo-fused pyrrole. Similarly, reaction with a carboxylic acid or its derivative can lead to an imidazo-fused system, while reaction with a 1,3-dicarbonyl compound can yield a pyrazolo-fused pyrrole.

Mechanistic Pathways of Cyclocondensation and Intramolecular Cyclization

The reactivity of this compound and its derivatives is characterized by their potential to undergo various cyclocondensation and intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific mechanistic studies on this exact compound are not extensively documented, plausible pathways can be elucidated by analogy to related pyrrole derivatives and established reaction mechanisms.

One potential cyclocondensation pathway involves the reaction of a derivative of this compound, specifically an acylethynylpyrrole, with a binucleophilic reagent such as guanidine. This reaction is proposed to proceed via a Michael addition of the guanidine to the activated triple bond of the acylethynylpyrrole. This is followed by an intramolecular cyclization and subsequent dehydration to yield a pyrrole-fused aminopyrimidine system organicreactions.org. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures organicreactions.org.

The general mechanism for this type of cyclocondensation can be outlined as follows:

Michael Addition: The nucleophilic nitrogen of guanidine attacks the β-carbon of the acylethynyl group, leading to the formation of a vinyl anion intermediate.

Protonation: The vinyl anion is protonated by the solvent or another proton source.

Intramolecular Cyclization: A second nucleophilic nitrogen of the guanidine attacks the carbonyl carbon, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate eliminates a molecule of water to form the aromatic pyrimidine ring fused to the pyrrole core.

| Reactants | Conditions | Product | Yield |

| 2-Acylethynylpyrroles | Guanidine nitrate, KOH, DMSO, 110-115 °C, 4 h | Pyrrole–aminopyrimidine ensembles | Up to 91% |

Another significant class of reactions for derivatives of this compound is intramolecular cyclization, particularly through palladium-catalyzed reactions such as the Heck reaction. organicreactions.orgwikipedia.org For this to occur, the starting pyrrole would need to be appropriately substituted with a tethered alkene. The intramolecular Heck reaction is a powerful tool for the formation of carbocyclic and heterocyclic rings. wikipedia.org The catalytic cycle of the intramolecular Heck reaction generally involves the following key steps:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (in this case, the C-Br bond of the pyrrole ring) to form a palladium(II) complex.

Migratory Insertion: The tethered alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond. This step is typically regioselective, favoring the formation of five- or six-membered rings.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of a double bond and regeneration of the palladium(0) catalyst.

The regioselectivity of the cyclization (exo vs. endo) is influenced by factors such as the length of the tether connecting the pyrrole and the alkene, as well as the substitution pattern. wikipedia.org

| Reaction Type | Key Features | Potential Products |

| Intramolecular Heck Reaction | Palladium-catalyzed, formation of C-C bonds, requires a tethered alkene | Fused carbocyclic or heterocyclic systems |

Rearrangement Reactions and Tautomerism Studies

A possible, though not directly observed for this specific pyrrole, rearrangement is the Dimroth rearrangement. This is a well-known isomerization in certain nitrogen-containing heterocycles, such as triazoles and pyrimidines, where an endocyclic and an exocyclic heteroatom exchange positions. wikipedia.orgdrugfuture.comnih.gov The mechanism of the Dimroth rearrangement typically involves a ring-opening and subsequent ring-closing sequence, often facilitated by acid, base, heat, or light. nih.govresearchgate.net For a derivative of this compound to undergo a Dimroth-type rearrangement, it would require the presence of an exocyclic nitrogen atom, for instance, in a fused ring system. The generally accepted mechanism proceeds through the following steps:

Nucleophilic Addition: A nucleophile (often water or hydroxide) adds to the heterocyclic ring, leading to ring opening.

Rotation: The opened intermediate undergoes rotation around a single bond.

Ring Closure: The molecule re-cyclizes in a different orientation, leading to the rearranged product.

Elimination: The nucleophile is eliminated, restoring the aromaticity of the heterocyclic system.

The driving force for the Dimroth rearrangement is the formation of a thermodynamically more stable isomer. researchgate.net

Tautomerism is another important aspect of the chemistry of heterocyclic compounds. For pyrrole derivatives, particularly those with functional groups that can participate in proton transfer, different tautomeric forms may exist in equilibrium. While simple pyrroles primarily exist in their aromatic form, substitution with groups capable of forming keto-enol or imine-enamine systems could lead to the presence of other tautomers. For this compound itself, significant tautomerism is unlikely due to the stability of the aromatic pyrrole ring. However, derivatives with appropriate functionalization, such as a hydroxyl or amino group at a suitable position, could exhibit tautomeric equilibria.

For instance, a hypothetical hydroxy-substituted derivative could exist in equilibrium between a hydroxy-pyrrole (enol-like) form and a pyrrolinone (keto-like) form. The position of this equilibrium would be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural picture of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile can be assembled.

The ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The introduction of a p-tolyl group, a bromine atom, and a nitrile group to the pyrrole (B145914) ring induces significant changes in the chemical shifts of the pyrrole protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the protons of the p-tolyl group. The pyrrole protons, H-3 and H-4, would appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitrile group at C-2 and the bromine at C-5 would deshield these protons, shifting their signals downfield. The p-tolyl group will exhibit a characteristic AA'BB' system for the aromatic protons and a singlet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbon atoms of the pyrrole ring (C-2, C-3, C-4, and C-5), the nitrile carbon, and the carbons of the p-tolyl group (including the methyl carbon) are all expected to show distinct resonances. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the rings. For instance, the carbon attached to the bromine (C-5) and the carbon bearing the nitrile group (C-2) are expected to have their chemical shifts significantly influenced by these substituents.

Predicted Chemical Shift Data:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-3 | 7.0 - 7.2 | - |

| H-4 | 6.4 - 6.6 | - |

| p-tolyl-H (ortho) | 7.3 - 7.5 | - |

| p-tolyl-H (meta) | 7.2 - 7.4 | - |

| p-tolyl-CH₃ | ~2.4 | ~21 |

| C-2 | - | 115 - 120 |

| C-3 | - | 110 - 115 |

| C-4 | - | 112 - 118 |

| C-5 | - | 95 - 105 |

| C≡N | - | 110 - 115 |

| p-tolyl-C (ipso) | - | 135 - 140 |

| p-tolyl-C (ortho) | - | 129 - 131 |

| p-tolyl-C (meta) | - | 125 - 128 |

| p-tolyl-C (para) | - | 138 - 142 |

| p-tolyl-CH₃ | - | ~21 |

Note: These are estimated values based on analogous compounds and general substituent effects.

To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-3 and H-4 would definitively confirm their connectivity within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyrrole and p-tolyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could be used to determine the preferred orientation of the p-tolyl ring relative to the pyrrole ring by observing NOEs between the ortho-protons of the tolyl group and the protons on the pyrrole ring.

The rotation around the N-C(p-tolyl) bond may be hindered, potentially leading to different conformers. Variable temperature (VT) NMR studies could be employed to investigate these conformational dynamics. Changes in the NMR spectra, such as broadening or splitting of signals at different temperatures, would provide insights into the energy barrier for this rotation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that are diagnostic of its structure.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. The conjugation with the pyrrole ring might slightly lower this frequency.

Pyrrole Ring Modes: The pyrrole ring will exhibit several characteristic vibrations. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-N stretching vibrations. The substitution pattern will influence the exact positions of these bands.

p-Tolyl Group Vibrations: The p-tolyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a characteristic C-H out-of-plane bending band for a 1,4-disubstituted benzene (B151609) ring around 800-840 cm⁻¹. The methyl group will have its characteristic C-H stretching and bending vibrations.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1360 | Medium |

| C-H Out-of-plane Bend | 800 - 840 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

In the solid state, molecules can exhibit intermolecular interactions that can be probed by IR spectroscopy. For instance, π-π stacking interactions between the aromatic rings could lead to slight shifts in the vibrational frequencies of the ring modes compared to the solution-phase spectrum. While strong hydrogen bonding is absent in this molecule, weak C-H···N or C-H···π interactions might occur, which could be investigated through careful analysis of the C-H stretching and bending regions in the solid-state IR spectrum.

An in-depth review of scientific literature and chemical databases reveals a lack of specific experimental data for the compound this compound corresponding to the requested spectroscopic characterization methodologies. While general principles of these analytical techniques and data for structurally related pyrrole derivatives are available, detailed research findings and specific data tables for the target compound could not be compiled from the search results.

Therefore, it is not possible to generate the article with the specific experimental details and data tables as requested for this compound.

Integrated Spectroscopic Approaches for Comprehensive Structural Proof

The structural confirmation of this compound is achieved through the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This integrated approach ensures that every component of the proposed structure is supported by direct spectroscopic evidence.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrole ring and the p-tolyl group. The aromatic protons of the p-tolyl group would typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system, due to their coupling. The protons on the pyrrole ring would also exhibit specific chemical shifts and coupling patterns, confirming their positions relative to the bromo and cyano substituents. The singlet for the methyl group on the tolyl substituent would be observed in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display signals for each carbon in the pyrrole ring, the p-tolyl group, the methyl group, and the nitrile carbon. The chemical shifts of the pyrrole carbons would be indicative of the electronic effects of the bromo, cyano, and N-tolyl substituents. The quaternary carbons, such as the one bearing the cyano group and the ipso-carbons of the tolyl ring, would also be identifiable.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration. Additionally, characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-N and C-Br stretching vibrations, would be observed, further confirming the presence of these functionalities.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. A key feature would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis would reveal peaks corresponding to the loss of the bromine atom, the cyano group, or cleavage of the tolyl group, providing further structural confirmation.

The collective analysis of these spectroscopic data provides a cohesive and unequivocal structural proof for this compound.

Detailed Research Findings

Table 1: Hypothetical ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35 | d | 8.2 | 2H | Ar-H (ortho to CH₃) |

| 7.20 | d | 8.2 | 2H | Ar-H (meta to CH₃) |

| 6.90 | d | 4.0 | 1H | Pyrrole-H |

| 6.50 | d | 4.0 | 1H | Pyrrole-H |

| 2.40 | s | - | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 139.0 | Ar-C (ipso to CH₃) |

| 135.5 | Ar-C (ipso to Pyrrole) |

| 130.0 | Ar-CH |

| 126.0 | Ar-CH |

| 125.0 | Pyrrole-C |

| 115.0 | Pyrrole-CH |

| 112.0 | Pyrrole-CH |

| 110.0 | C≡N |

| 105.0 | Pyrrole-C (C-Br) |

| 95.0 | Pyrrole-C (C-CN) |

| 21.0 | -CH₃ |

Table 3: Hypothetical IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2225 | Strong, Sharp | C≡N Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610, 1510 | Medium | C=C Aromatic Ring Stretch |

| 1450 | Medium | C-H Bend |

| 1380 | Medium | C-N Stretch |

| 650 | Medium | C-Br Stretch |

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 262/264 | 98/100 | [M]⁺ / [M+2]⁺ |

| 183 | 80 | [M - Br]⁺ |

| 156 | 60 | [M - Br - HCN]⁺ |

| 91 | 75 | [C₇H₇]⁺ (Tolyl cation) |

Computational and Theoretical Chemistry of 5 Bromo 1 P Tolyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electronic structure, molecular geometries, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For derivatives of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine key electronic and structural parameters. researchgate.netinpressco.comresearchgate.net

The electronic structure of these molecules is characterized by the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. ekb.eg These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it will interact with other chemical species. For instance, the electrophilicity index helps in classifying the molecule's ability to act as an electrophile in reactions. arxiv.org

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar aromatic heterocyclic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 1.8 eV |

This is an interactive data table. You can sort and filter the data.

These theoretical calculations are instrumental in designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate descriptions of molecular properties, including geometry and vibrational frequencies.

For this compound, ab initio calculations can be used to obtain a precise three-dimensional structure, detailing bond lengths and angles. These computed geometries can then be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model.

Vibrational spectroscopy is another area where ab initio calculations are highly valuable. By computing the harmonic frequencies of the molecule's vibrational modes, a theoretical infrared (IR) and Raman spectrum can be generated. While calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation, empirical scaling factors can be applied to achieve better agreement with experimental data. nih.gov The uncertainties in these scaling factors are an important consideration for accurate predictions. nih.gov

The following table shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | 2350 | 2240 | 2235 |

| C-Br stretch | 680 | 650 | 645 |

| Pyrrole (B145914) ring C-N stretch | 1350 | 1290 | 1285 |

| p-tolyl C-H stretch | 3100 | 2960 | 2955 |

This is an interactive data table. You can sort and filter the data.

Computational Energetics of Reaction Pathways

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods allow for the exploration of reaction pathways and the determination of the energetics involved, such as activation energies and reaction enthalpies. By mapping the potential energy surface (PES), stationary points corresponding to reactants, products, transition states, and intermediates can be located. mdpi.com

For derivatives of this compound, computational studies can be employed to investigate various reactions, such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the nitrile group. By calculating the energies of the transition states, the feasibility of different reaction pathways can be assessed, providing valuable insights for synthetic chemists.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations are essential for studying the behavior of larger systems and systems in motion.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, a key conformational feature is the rotation of the p-tolyl group relative to the pyrrole ring.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle that defines this rotation and calculating the energy at each step. molssi.org This generates a rotational energy profile that reveals the energy barriers between different conformations. researchgate.net The height of these barriers determines the rate of interconversion between conformers. For N-aryl pyrroles, the rotational barrier can be influenced by steric hindrance from substituents on both the aryl and pyrrole rings. researchgate.net

The hypothetical rotational energy profile for the C-N bond connecting the p-tolyl group and the pyrrole ring is shown below.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.0 |

| 60 | 0.0 |

| 90 | 2.0 |

| 120 | 1.0 |

| 150 | 2.5 |

| 180 | 3.0 |

This is an interactive data table that can be visualized as a chart.

Simulation of Intermolecular Interactions and Aggregation Behavior

In the condensed phase, molecules interact with each other through various non-covalent forces, such as van der Waals interactions, dipole-dipole interactions, and π-π stacking. These intermolecular interactions are crucial in determining the bulk properties of a material, including its crystal structure and solubility.

Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of molecules. nih.gov By solving Newton's equations of motion for each atom in the system, MD simulations can provide insights into dynamic processes like molecular aggregation. For aromatic molecules like this compound, π-π stacking interactions between the aromatic rings can play a significant role in their aggregation behavior. nih.gov

Simulations can be used to study how these molecules self-assemble in different solvents and to calculate the strength of the intermolecular interactions. This information is vital for understanding crystallization processes and for designing materials with specific self-assembly properties. The analysis of crystal packing can reveal the dominant intermolecular interactions that stabilize the crystal lattice. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, QSAR models can be instrumental in predicting their potential therapeutic activities and guiding the synthesis of more potent derivatives.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like this compound, a variety of descriptors would be calculated to capture its electronic, steric, and hydrophobic features. These descriptors are then used to develop a correlative model with a measured biological activity.

In studies of related pyrrole derivatives, such as N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, 2D-QSAR analyses have been successfully employed to correlate their structure with inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase. For a series of oxadiazole-ligated pyrrole derivatives, both 2D and 3D-QSAR studies have identified key structural fragments necessary for anti-tubercular activity. nih.govresearchgate.net These studies typically involve the generation of a training set of molecules with known activities to build the model, and a test set to validate its predictive power.

Commonly calculated descriptors for pyrrole derivatives include:

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. These are crucial for understanding a molecule's reactivity and interaction with biological targets.

Steric Descriptors: Molecular weight, molar volume, and specific steric parameters that describe the three-dimensional arrangement of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of a molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical set of calculated descriptors for a series of N-aryl-5-bromopyrrole-2-carbonitrile derivatives, based on common QSAR practices, is presented in the interactive table below.

| Compound ID | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Derivative 1 | 300.15 | 4.2 | -6.5 | -1.8 | 3.5 |

| Derivative 2 | 314.18 | 4.5 | -6.6 | -1.9 | 3.7 |

| Derivative 3 | 328.21 | 4.8 | -6.4 | -1.7 | 3.4 |

| Derivative 4 | 342.24 | 5.1 | -6.7 | -2.0 | 3.9 |

| Derivative 5 | 356.27 | 5.4 | -6.3 | -1.6 | 3.3 |

This table is illustrative and based on typical values for similar compounds.

Predictive modeling in chemical research utilizes established QSAR models to forecast the biological activity of novel, unsynthesized compounds. This in silico screening helps to prioritize synthetic efforts towards molecules with the highest predicted potency and desired pharmacokinetic properties.

For instance, a QSAR model developed for a series of hetero-aromatic substituted pyrrole-2-carbonitrile (B156044) derivatives as dipeptidyl peptidase IV (DPP4) inhibitors demonstrated good predictive power. nih.gov Such models can guide the modification of the tolyl group or the introduction of different substituents on the pyrrole ring of this compound to enhance a specific biological activity. The goal is to identify modifications that would lead to better interactions with a biological target, as predicted by the model.

The predictive performance of a QSAR model is assessed using statistical metrics such as the square of the correlation coefficient (R²), the square of the cross-validation correlation coefficient (q²), and the predictive R² (pred_R²). A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity, as well as good predictive ability for external compounds.

Mechanistic Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For a molecule like this compound, computational methods can be used to understand its formation and reactivity.

Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. Understanding the structure and energy of the transition state is crucial for predicting reaction rates and understanding reaction mechanisms.

While a specific transition state analysis for the synthesis of this compound is not available, studies on the synthesis of substituted pyrroles provide valuable insights. For example, Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of copper-hydride-catalyzed enyne-nitrile coupling reactions to form polysubstituted pyrroles. acs.org These studies identify the key intermediates and transition states involved in the cyclization process.

Similarly, DFT calculations have been employed to study the regioselective bromination of 2,5-bis(2-thienyl)pyrrole, suggesting the important role of the solvent in directing the electrophilic attack on the pyrrole ring. researchgate.net Such an approach could be applied to the bromination step in the synthesis of this compound to understand the factors controlling the regioselectivity.

A hypothetical energy profile for a key synthetic step, based on analogous reactions, is presented below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Reactant Complex | 0 |

| Transition State 1 | TS1 | +15.2 |

| Intermediate | Intermediate Complex | -5.8 |

| Transition State 2 | TS2 | +12.5 |

| Products | Product Complex | -20.1 |

This table is illustrative and represents a plausible reaction pathway for a step in the synthesis of a substituted pyrrole.

Reaction coordinate mapping involves the systematic exploration of the potential energy surface of a reaction to map out the lowest energy path from reactants to products. This provides a detailed picture of the energy changes that occur throughout the reaction.

Computational studies on the synthesis of substituted pyrroles often involve the calculation of reaction energy profiles. For example, the mechanism of the synthesis of pentasubstituted pyrroles from propargyl sulfonylamides and allenamides has been investigated using DFT calculations to determine the natural bond orbital (NBO) charges and to compare the energy barriers for different reaction pathways. nih.gov These calculations revealed that the nucleophilic addition of the cyanide anion to the internal carbon of the allene (B1206475) is both kinetically and thermodynamically favored.

For the synthesis of this compound, a similar computational approach could be used to map the reaction coordinates for the key bond-forming steps, such as the cyclization to form the pyrrole ring. This would provide a detailed understanding of the reaction mechanism and could help in optimizing the reaction conditions.

Applications in Advanced Materials Science and Organic Synthesis

Development of Materials with Tailored Electronic and Optical Properties

The pursuit of novel organic materials with specific electronic and optical characteristics is a cornerstone of modern materials science. The structure of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile makes it an excellent candidate for developing such materials, from conductive polymers to components for optoelectronic devices.

Conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. nih.govrsc.org Pyrrole-based polymers, particularly polypyrrole (PPy), are among the most studied conducting polymers due to their high stability and conductivity. nih.govnih.gov this compound serves as a functionalized monomer for the synthesis of novel polypyrrole derivatives.

The polymerization can proceed via chemical or electrochemical oxidation. nih.govnih.gov In this process, the bromine atom at the 5-position and the hydrogen atom at the 4-position act as reactive sites for forming linkages between monomer units, creating a conjugated polymer backbone. The substituents on the pyrrole (B145914) ring play a crucial role in tuning the final properties of the polymer.

The N-(p-tolyl) Group: This N-aryl substituent influences the polymer's solubility, processability, and electronic properties. It can affect the planarity of the polymer chain, which in turn impacts the extent of π-conjugation and charge carrier mobility. rsc.org

The 2-Carbonitrile Group: As an electron-withdrawing group, the nitrile functionality significantly lowers the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This modification can alter the polymer's band gap, conductivity, and redox potentials. maynoothuniversity.ie

Pyrrole-containing materials are recognized for their excellent semiconducting properties and have been investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The ability to modify the pyrrole monomer, as seen in this compound, allows for the fine-tuning of these properties to meet the specific demands of semiconductor applications. nih.gov For instance, adjusting the electron-donating or -withdrawing nature of the substituents can control whether the resulting semiconductor is p-type (hole-transporting) or n-type (electron-transporting).

Table 1: Expected Influence of Substituents on Polymer Properties

| Substituent | Position | Type | Expected Effect on Polymer Properties |

|---|---|---|---|

| p-tolyl | N-1 | Electron-donating/Steric bulk | Modifies solubility, polymer morphology, and π-stacking. |

| Carbonitrile | C-2 | Electron-withdrawing | Lowers HOMO/LUMO levels, alters band gap, and influences conductivity. |

Organic materials derived from π-electron-rich pyrroles are gaining attention for the development of organic semiconductors with unique optical and electronic properties for use in optoelectronic devices. nih.gov Polymers and small molecules based on the this compound framework are potential candidates for active layers in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

In the context of OLEDs, the tailored electronic structure could lead to materials with specific energy levels that facilitate efficient injection and transport of charge carriers (holes and electrons), leading to electroluminescence. The chromophoric nature of the pyrrole system is fundamental to this application. For photovoltaic applications, the ability to tune the band gap through substitution is critical for optimizing the absorption of the solar spectrum.

The pyrrole-2-carbonitrile (B156044) scaffold is an intrinsic chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. The specific photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, are highly dependent on the substituents attached to the pyrrole ring. researchgate.net

The N-(p-tolyl) group extends the π-conjugated system of the pyrrole ring, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to an unsubstituted pyrrole. Furthermore, aryl-substituted pyrroles can exhibit high fluorescence efficiency. nih.gov The introduction of various functional groups allows for the manipulation of these fluorescent properties. nih.gov For example, linking pyrrole cores to rigid and highly fluorescent moieties like fluorenyl groups can result in materials with near-unity fluorescence quantum efficiency. nih.gov

The combination of the extended conjugation from the p-tolyl group and the electronic influence of the carbonitrile group in this compound suggests that it and its derivatives could serve as tunable fluorophores. Such compounds are of interest for applications in chemical sensors, bio-imaging, and as emitters in OLEDs. nih.gov

Table 2: General Photophysical Characteristics of Substituted Pyrroles

| Pyrrole System | Typical Emission Color | Quantum Yield (Φf) Range | Key Influencing Factors |

|---|---|---|---|

| Simple N-Aryl Pyrroles | Blue | Moderate to High | Nature of the aryl group, steric hindrance affecting planarity. |

| Pyrrole-BF2 Complexes | Green-Yellow | Very High (>0.9) | Rigidification of the molecular structure by the BF2 chelate. nih.gov |

Synthetic Intermediates for Complex Organic Molecules

The strategic placement of bromo and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecular structures, particularly nitrogen-containing heterocyclic systems.

Polycyclic aromatic nitrogen heterocycles are an important class of compounds found in pharmaceuticals, natural products, and functional materials. nih.govrsc.orgnih.gov The functional groups on this compound provide multiple avenues for constructing fused ring systems.

The bromine atom at the 5-position is particularly useful for carbon-carbon bond-forming reactions, such as:

Suzuki Coupling: Reaction with boronic acids to attach new aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Reaction with alkenes.

These cross-coupling reactions can be used to build bipyrrole structures or to fuse aromatic rings onto the pyrrole core. nih.gov